molecular formula C10H7BrN2S B13772955 2-Bromo-5-(phenylthio)pyrazine CAS No. 767342-33-6

2-Bromo-5-(phenylthio)pyrazine

Cat. No.: B13772955
CAS No.: 767342-33-6
M. Wt: 267.15 g/mol
InChI Key: MFOPNDSLEFEENV-UHFFFAOYSA-N
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Description

2-Bromo-5-(phenylthio)pyrazine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the pyrazine family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the bromine and phenylthio groups makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(phenylthio)pyrazine typically involves the bromination of 5-(phenylthio)pyrazine. One common method includes the reaction of 5-(phenylthio)pyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(phenylthio)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted pyrazines with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(phenylthio)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the phenylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-5-(methylthio)pyrazine
  • 2-Bromo-5-(ethylthio)pyrazine
  • 2-Bromo-5-(phenylthio)pyridine

Comparison: 2-Bromo-5-(phenylthio)pyrazine is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to its methylthio and ethylthio analogs, the phenylthio group provides enhanced stability and potential for diverse chemical modifications .

Properties

CAS No.

767342-33-6

Molecular Formula

C10H7BrN2S

Molecular Weight

267.15 g/mol

IUPAC Name

2-bromo-5-phenylsulfanylpyrazine

InChI

InChI=1S/C10H7BrN2S/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H

InChI Key

MFOPNDSLEFEENV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CN=C(C=N2)Br

Origin of Product

United States

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